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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methyl-2-heptyne (CAS No. 51065-64-6), a valuable compound in organic synthesis. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization. The guide details predicted

and experimentally available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-Methyl-2-heptyne. Due to the

limited availability of publicly accessible, fully assigned experimental data, some of the

assignments are based on established principles of spectroscopic theory and data from

analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1 ~1.75 Triplet (t) ~2.5 3H

H4 ~2.10
Triplet of

Quartets (tq)
~7.0, ~2.5 2H

H5 ~1.45 Triplet (t) ~7.0 2H

H6 ~1.60 Nonet (n) ~6.8 1H

H7, H8 ~0.90 Doublet (d) ~6.8 6H

Predicted data is based on empirical calculations and spectral databases. The spectrum is

expected to be recorded in a standard deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Atom Chemical Shift (δ, ppm)

C1 ~3.5

C2 ~78.0

C3 ~75.0

C4 ~18.0

C5 ~38.0

C6 ~28.0

C7, C8 ~22.5

Predicted data is based on empirical calculations and spectral databases. The spectrum is

expected to be recorded in a standard deuterated solvent like CDCl₃.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2870 Strong C-H (sp³) stretch

~2250-2100 Medium-Weak C≡C (Internal alkyne) stretch

~1465 Medium C-H (sp³) bend (CH₂ and CH₃)

~1380 Medium C-H (sp³) bend (gem-dimethyl)

Data is based on typical IR absorption frequencies for alkynes and alkanes.[2]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

110 Moderate [M]⁺ (Molecular Ion)

95 100 [M - CH₃]⁺

67 High [C₅H₇]⁺

53 Moderate [C₄H₅]⁺

41 High [C₃H₅]⁺

Fragmentation data is based on typical electron ionization (EI) fragmentation patterns of

aliphatic alkynes and available data from public databases.[3]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as 6-Methyl-2-heptyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 6-Methyl-2-heptyne is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of

an internal standard (e.g., tetramethylsilane, TMS).
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Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are acquired on a spectrometer operating at a field strength of, for example, 300 MHz for

protons.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width

(e.g., 0-220 ppm) is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 6-Methyl-2-heptyne is a liquid, a neat spectrum can be obtained by

placing a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is

then placed on one plate, the second plate is placed on top, and the spectrum is acquired

over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-

noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification before ionization.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.
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Visualizations
Synthesis of 6-Methyl-2-heptyne
The synthesis of 6-Methyl-2-heptyne can be achieved through the alkylation of a terminal

alkyne. A common method involves the reaction of the sodium salt of propyne with 1-bromo-3-

methylbutane.

Reactants

Intermediates

Products

Propyne

Sodium Propynide

Deprotonation

NaNH₂ 1-Bromo-3-methylbutane

6-Methyl-2-heptyne

SN2 Alkylation

NaBr

Click to download full resolution via product page

Synthesis of 6-Methyl-2-heptyne

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an unknown compound like 6-Methyl-2-
heptyne involves a series of steps to elucidate its structure.
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Spectroscopic Analysis Workflow

Mass Spectrometry
(Determine Molecular Weight and Formula)

Infrared Spectroscopy
(Identify Functional Groups)

NMR Spectroscopy
(¹H and ¹³C)

(Determine Connectivity and Stereochemistry)
Structure Elucidation

Click to download full resolution via product page

Spectroscopic analysis workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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